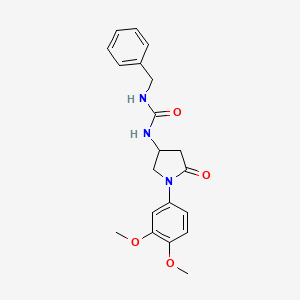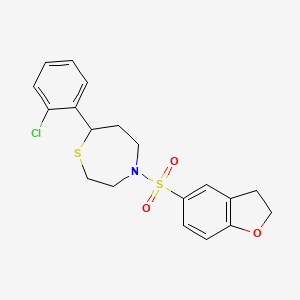
1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring in the compound can be constructed from different cyclic or acyclic precursors . The synthesis process also involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea” is characterized by a pyrrolidine ring . This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .科学的研究の応用
Novel Urea Derivatives as ROCK Inhibitors
1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea belongs to a class of compounds that have been explored for their potent inhibitory activity against Rho-associated protein kinases (ROCK1 and 2), which are crucial for various cellular processes. Research by Pireddu et al. (2012) on pyridylthiazole-based ureas, a related class, demonstrates the potential for these compounds to serve as significant inhibitors, with variations in the phenyl ring substitution affecting potency. Their study highlights the structural specificity required for optimal ROCK inhibition and potential therapeutic applications in treating diseases associated with ROCK activity, such as cancer and cardiovascular disorders Pireddu et al., 2012.
Access to Benzhydryl-phenylureas via Microwave Synthesis
An innovative approach to synthesizing benzhydryl-phenylureas, including 1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea, is presented by Muccioli et al. (2003). Utilizing microwave irradiation, they achieved a facile and efficient synthesis method, revealing the versatility of this chemical scaffold. This method could significantly impact the development of novel urea derivatives for various biomedical applications, from drug discovery to material science Muccioli et al., 2003.
Iron(III) Complex Formation with Urea Derivatives
The study by Ohkanda et al. (1993) explores the synthesis and complex-forming tendency of N-hydroxyamide-containing heterocycles, including urea derivatives similar to 1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea, with iron(III). These compounds' ability to form complexes with iron ions suggests applications in chelation therapy and the development of diagnostic and therapeutic agents targeting metal ion imbalances in biological systems Ohkanda et al., 1993.
Biological Activity of Urea Derivatives
Perković et al. (2016) synthesized novel urea and bis-urea derivatives, demonstrating significant antiproliferative activity against cancer cell lines. These compounds, including structures related to 1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea, highlight the therapeutic potential of urea derivatives in oncology, particularly in the development of new anticancer agents Perković et al., 2016.
Schiff Base Compounds and DNA Interaction
Research into Schiff base compounds containing urea functionalities has shown that these molecules, including those structurally related to 1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea, can effectively interact with DNA. Such interactions suggest applications in the development of novel therapeutic agents targeting genetic diseases and cancer, as well as tools for genetic engineering and molecular biology Ajloo et al., 2015.
将来の方向性
The future directions for “1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea” could involve further exploration of its biological activity and potential applications in medicinal chemistry . The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .
特性
IUPAC Name |
1-benzhydryl-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-30-23-16-17-28(18-23)22-14-12-21(13-15-22)26-25(29)27-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23-24H,16-18H2,1H3,(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSPDQCENKRBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2609159.png)

![N-[1-(Acetylamino)-2-oxo-2-phenylethyl]acetamide](/img/structure/B2609161.png)
![N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![4-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2609165.png)
![2-[(1-benzoylazetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2609167.png)
![Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate](/img/structure/B2609168.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-diethoxybenzamide](/img/structure/B2609170.png)
![N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2609172.png)
![N-(3,5-dichlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2609175.png)

![methyl 4-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)benzoate](/img/structure/B2609178.png)